2''-O-Rhamnosylicariside II

Description

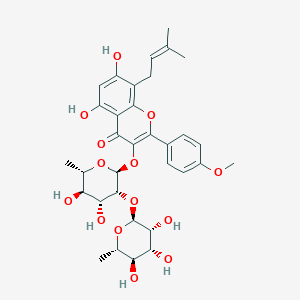

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBJKPLTBPGHDJ-ZJTKNEERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2''-O-Rhamnosylicariside II for Researchers and Drug Development Professionals

An introduction to the flavonoid glycoside 2''-O-Rhamnosylicariside II, detailing its chemical properties, biological activities, and underlying mechanisms of action. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining detailed experimental protocols from recent studies.

Core Compound Identity

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [3] |

| Molecular Formula | C₃₃H₄₀O₁₄ | [3] |

| Molecular Weight | 660.7 g/mol | [3] |

| CAS Number | 135293-13-9 | [4] |

| Appearance | Light yellow to yellow solid | [5] |

| Solubility | Soluble in DMSO | [5] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with the most notable being its effects on bone metabolism and its potential for hepatotoxicity at high concentrations.

Anti-Osteoporotic Effects

Recent studies have highlighted the potential of this compound in the treatment of osteoporosis. It has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[6][7]

The primary mechanism underlying this effect is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under hypoxic conditions, which can be present in the bone microenvironment, HIF-1α can suppress osteoblast differentiation. This compound has been found to directly bind to HIF-1α, leading to its inhibition and a subsequent increase in the expression of osteogenic markers like Collagen Type I Alpha 1 Chain (COL1A1).[6] This targeted inhibition of HIF-1α suggests a promising therapeutic strategy for osteoporosis.[6]

Hepatotoxicity

Conversely, at high concentrations, this compound has been shown to exhibit hepatotoxic effects.[8] Studies have indicated that it can induce idiosyncratic drug-induced liver injury (IDILI), particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[9]

The mechanism of this hepatotoxicity involves the activation of the NLRP3 inflammasome.[9] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines such as IL-1β, leading to inflammatory cell death (pyroptosis).[9]

Anti-inflammatory and Antioxidant Properties

This compound is also recognized for its anti-inflammatory and antioxidant activities, which are common characteristics of flavonoids.[4] While the precise signaling pathways for these effects are still under investigation, it is suggested that its anti-inflammatory actions may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2]

Its antioxidant properties have been quantified, with a reported IC50 value of 90.5 µM for its free radical scavenging activity.[4] The mechanism is likely due to the presence of hydroxyl groups in its flavonoid backbone, which can donate hydrogen atoms to neutralize free radicals.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: Cytotoxicity Data

| Cell Line | Assay | Concentration | Effect | Reference |

| HL-7702 (human liver) | LDH release | 66 µg/mL | Significant increase in LDH release | [8] |

| HL-7702 (human liver) | AST release | 66 µg/mL | Significant increase in AST release | [8] |

| HL-7702 (human liver) | GSH levels | 66 µg/mL | Significant decrease in GSH levels | [8] |

| HL-7702 (human liver) | MDA levels | 66 µg/mL | Significant increase in MDA levels | [8] |

| HepG2 (human liver) | LDH release | 66 µg/mL | Significant increase in LDH release | [8] |

| HepG2 (human liver) | AST release | 66 µg/mL | Significant increase in AST release | [8] |

| HepG2 (human liver) | GSH levels | 66 µg/mL | Significant decrease in GSH levels | [8] |

| HepG2 (human liver) | MDA levels | 66 µg/mL | Significant increase in MDA levels | [8] |

Table 2: Antioxidant Activity

| Assay | IC50 Value | Reference |

| Free Radical Scavenging | 90.5 µM | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

Cell Viability and Cytotoxicity Assays

Cell Culture and Treatment: Human liver cell lines (HL-7702 and HepG2) or other relevant cell types are cultured in appropriate media and conditions.[8] For cytotoxicity studies, cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 3, 7.5, and 66 µg/mL) for a specified duration (e.g., 24 hours).[8]

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity. The culture supernatant is collected and incubated with a reaction mixture containing NAD+, lactate, and a tetrazolium salt. The amount of formazan (B1609692) produced, which is proportional to the LDH activity, is measured spectrophotometrically.[8]

Glutathione (GSH) and Malondialdehyde (MDA) Assays: These assays assess oxidative stress. Intracellular GSH levels are measured using a commercially available kit, often based on the reaction of GSH with a chromogenic reagent. MDA, a marker of lipid peroxidation, is typically quantified using the thiobarbituric acid reactive substances (TBARS) assay.[8]

Osteoblast Differentiation Assays

Cell Culture and Induction: Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic induction medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.[7] Cells are treated with this compound at various concentrations.[10]

Alkaline Phosphatase (ALP) Staining and Activity Assay: ALP is an early marker of osteoblast differentiation. For staining, cells are fixed and incubated with a solution containing a substrate for ALP (e.g., BCIP/NBT). The development of a colored precipitate indicates ALP activity. For a quantitative measurement, cell lysates are incubated with p-nitrophenyl phosphate (B84403) (pNPP), and the production of p-nitrophenol is measured spectrophotometrically.[7][10]

Alizarin Red S Staining: This staining method is used to detect calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization. Cells are fixed and stained with an Alizarin Red S solution. The formation of red-orange mineralized nodules is observed and can be quantified by extracting the stain and measuring its absorbance.[7][10]

Western Blotting for Protein Expression Analysis

Protein Extraction and Quantification: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.[7]

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-HIF-1α, anti-NLRP3, anti-p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][11]

Conclusion and Future Directions

This compound is a multifaceted flavonoid glycoside with opposing biological effects depending on the context and concentration. Its ability to promote osteoblast differentiation by inhibiting HIF-1α makes it a promising candidate for the development of new therapies for osteoporosis. However, its potential for hepatotoxicity, mediated by NLRP3 inflammasome activation, warrants careful consideration in any therapeutic application.

Future research should focus on further elucidating the detailed molecular mechanisms of its anti-inflammatory and antioxidant effects. Additionally, in vivo studies are needed to confirm its efficacy and safety for the treatment of osteoporosis. Structure-activity relationship studies could also be beneficial in designing analogs with enhanced therapeutic effects and reduced toxicity. For drug development professionals, understanding the dual nature of this compound is crucial for designing safe and effective therapeutic strategies.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamic material basis and mechanism of Tenghuang Jiangu Wan on osteoarthritis using UPLC-Q-TOF-MS integrated with target network pharmacology - Arabian Journal of Chemistry [arabjchem.org]

- 4. CAS 135293-13-9: this compound | CymitQuimica [cymitquimica.com]

- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The chemicalome profiling of Zishen Yuzhen Pill in vivo and its promoting effect on osteogenic differentiation of MC3T3-E1 cells [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Integrating strategies of metabolomics, network pharmacology, and experiment validation to investigate the processing mechanism of Epimedium fried with suet oil to warm kidney and enhance yang [frontiersin.org]

- 10. e-century.us [e-century.us]

- 11. benchchem.com [benchchem.com]

Unveiling 2''-O-Rhamnosylicariside II: A Technical Guide to Its Natural Sources and Scientific Significance

For Immediate Release

Shanghai, China – December 6, 2025 – In the intricate world of natural product chemistry, the flavonoid glycoside 2''-O-Rhamnosylicariside II has emerged as a molecule of significant interest for researchers in drug development and the life sciences. This in-depth technical guide provides a comprehensive overview of its natural origins, biological activities, and the experimental methodologies used for its study, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a flavonoid glycoside predominantly found in various species of the genus Epimedium, a plant with a long history of use in traditional Chinese medicine. Structurally, it is characterized by a rhamnose sugar moiety attached to the icariside II backbone. This compound has garnered attention for its potential therapeutic applications, particularly in the context of postmenopausal osteoporosis, as well as for its antioxidant and anti-inflammatory properties. However, it is also crucial to note its potential for hepatotoxicity at certain concentrations, a factor that necessitates careful consideration in any drug development program.

Natural Sources and Quantitative Analysis

The primary natural sources of this compound are plants belonging to the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo. Species such as Epimedium brevicornu, Epimedium sagittatum, and Epimedium koreanum are known to contain this compound. The concentration of this compound can vary significantly depending on the species, geographical origin, and the part of the plant used.

For researchers seeking to isolate or quantify this compound, a clear understanding of its distribution is essential. The following table summarizes the quantitative data available in the scientific literature.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Epimedium species (unspecified) | Aerial Parts | Variable, quantified alongside 14 other flavonoids | [1] |

| Epimedium grandiflorum | Aerial Parts | LOD: 0.1-0.5 µg/mL, LOQ: 0.3-1 µg/mL (as part of a multi-compound analysis) | [2] |

| Epimedium brevicornu | Aerial Parts | Not explicitly quantified, but identified as a constituent | [3] |

| Epimedium sagittatum | Aerial Parts | Not explicitly quantified, but identified as a constituent | [4] |

| Shenbao Tablet (Herbal Preparation) | - | Identified as a constituent | [5] |

Note: The available literature often quantifies a range of flavonoids simultaneously, and specific, comparative data for this compound across different species remains an area for further research.

Biological Activities and Signaling Pathways

This compound exhibits a dual nature in its biological effects, showing both therapeutic potential and toxicological concerns.

Anti-Osteoporotic Effects via the HIF-1α Signaling Pathway

A significant body of research points to the potential of this compound in mitigating postmenopausal osteoporosis. The underlying mechanism involves the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway in osteoblasts[6]. Under hypoxic conditions, which can occur in the bone microenvironment, HIF-1α plays a crucial role in bone homeostasis[1][7][8][9][10]. This compound has been shown to interact with and inhibit HIF-1α, thereby influencing downstream processes that lead to enhanced osteoblast differentiation and bone formation[6].

The following diagram illustrates the proposed mechanism of action:

Hepatotoxicity and Oxidative Stress

Conversely, studies have raised concerns about the potential hepatotoxicity of this compound at higher concentrations[11]. The mechanism is believed to be linked to the induction of oxidative stress in hepatocytes[2][12]. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and, ultimately, apoptosis (programmed cell death)[2][12][13].

The signaling cascade involved in this compound-induced hepatotoxicity is depicted below:

Experimental Protocols

A crucial aspect of research involving natural products is the methodology for their extraction, isolation, and quantification. The following sections provide an overview of the experimental protocols cited in the literature.

Extraction and Isolation

A patented method provides a general workflow for the high-purity separation and extraction of flavonoids from Epimedium, which can be adapted for this compound[14].

Protocol Overview:

-

Leaching: Coarse powder of Herba Epimedii is leached with 80% ethanol (B145695).

-

Concentration: The ethanol is recovered through concentration to yield a crude extract.

-

Dissolution and Adsorption: The crude extract is dissolved in water, filtered, and the supernatant is passed through a macroporous resin adsorption column (e.g., DM301).

-

Elution: The column is sequentially eluted with water, followed by increasing concentrations of ethanol (e.g., 20%, 45%, 60%). The fraction containing this compound is collected.

-

Purification: The collected eluent is concentrated, the pH is adjusted, and the solution is extracted with an organic solvent like ethyl acetate.

-

Recrystallization: The extract is further purified by recrystallization from hot ethanol to obtain high-purity this compound.

The following diagram outlines this experimental workflow:

Quantitative Analysis using UPLC-MS/MS

Typical UPLC-MS/MS Parameters:

-

Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion and Future Directions

This compound stands as a compelling natural product with a clear dual functionality that warrants further investigation. Its potential as a therapeutic agent for osteoporosis is promising, particularly given its targeted action on the HIF-1α signaling pathway. However, the associated risk of hepatotoxicity underscores the importance of careful dose-response studies and potential chemical modifications to enhance its safety profile.

Future research should focus on:

-

Comprehensive Quantitative Analysis: Systematic studies to quantify the content of this compound across a wider range of Epimedium species and geographical locations.

-

Mechanism of Action: Deeper elucidation of the molecular interactions within the HIF-1α and oxidative stress pathways.

-

Drug Development: Structure-activity relationship (SAR) studies to design analogs with improved therapeutic indices, maximizing anti-osteoporotic effects while minimizing hepatotoxicity.

This technical guide provides a foundational understanding of this compound for the scientific community. Continued research into this fascinating molecule holds the potential to unlock new therapeutic avenues for debilitating diseases like osteoporosis.

References

- 1. Role of hypoxia-inducible factor-1α in angiogenic–osteogenic coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction and regulation of hepatocyte apoptosis by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study [mdpi.com]

- 7. Osteoblast Hypoxia-Inducible Factor-1α Pathway Activation Restrains Osteoclastogenesis via the Interleukin-33-MicroRNA-34a-Notch1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1α increases the osteogenic capacity of ADSCs by coupling angiogenesis and osteogenesis via the HIF-1α/VEGF/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIF-1α Inhibits Wnt Signaling Pathway by Activating Sost Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIF-1α Regulates Bone Homeostasis and Angiogenesis, Participating in the Occurrence of Bone Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. CN112266399B - High-purity separation and extraction method of epimedium extract - Google Patents [patents.google.com]

- 15. dovepress.com [dovepress.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: 2''-O-Rhamnosylicariside II in Epimedium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2''-O-Rhamnosylicariside II, a significant flavonoid glycoside found in various Epimedium species. This document details its presence across different species, methods for its extraction, isolation, and quantification, and its modulation of key signaling pathways, particularly relevant to osteoporosis research.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound varies among different Epimedium species. A comparative analysis using Ultrafast Performance Liquid Chromatography coupled with Triple Quadrupole-Linear Ion Trap Mass Spectrometry (UFLC-QTRAP-MS/MS) has provided quantitative data on its content in five commonly used species of Epimedii Folium.[1]

| Epimedium Species | Mean Concentration of this compound (µg/g) |

| Epimedium brevicornu Maxim. | 15.31 |

| Epimedium sagittatum (Sieb. et Zucc.) Maxim. | 2.68 |

| Epimedium pubescens Maxim. | 1.13 |

| Epimedium koreanum Nakai | 1.89 |

| Epimedium wushanense T.S. Ying | 18.54 |

Data sourced from Guo et al., 2023.[1]

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound and other flavonoid glycosides from Epimedium plant material.

a) Extraction:

-

Sample Preparation: Air-dry the aerial parts of the Epimedium plant and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at room temperature. The extraction is typically carried out multiple times (e.g., 3 times for 2 hours each) to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

b) Isolation using Column Chromatography:

-

Adsorbent: Use silica (B1680970) gel or Sephadex LH-20 as the stationary phase for column chromatography.

-

Elution: Apply the crude extract to the column and elute with a gradient of solvents. A common solvent system for flavonoid glycosides is a step-wise gradient of chloroform-methanol or dichloromethane-methanol, with an increasing proportion of methanol (B129727). For Sephadex LH-20, methanol is a common eluent.

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

c) Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used.

-

Detection: Monitor the elution at a specific wavelength (e.g., 270 nm) to detect the compound.

-

Fraction Collection and Verification: Collect the peak corresponding to this compound. The purity of the isolated compound can be verified by analytical HPLC and its structure confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantification by UFLC-QTRAP-MS/MS

This method allows for the sensitive and accurate determination of this compound in plant extracts.[1]

-

Chromatographic System: Ultrafast Performance Liquid Chromatography (UFLC) system.

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax Extend C18, 4.6 × 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using (A) 0.05% formic acid in water and (B) 0.05% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Mass Spectrometer: A triple quadrupole-linear ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM) in negative ion mode.

-

Quantification: Use a standard curve prepared with a purified reference standard of this compound.

In Vitro Osteoblast Differentiation Assay

This assay is used to evaluate the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).

-

Cell Culture: Culture MC3T3-E1 cells in a suitable growth medium until they reach confluence.

-

Induction of Differentiation: Switch the growth medium to an osteogenic induction medium containing ascorbic acid and β-glycerophosphate. Treat the cells with different concentrations of this compound.

-

Alkaline Phosphatase (ALP) Staining: After a few days of induction, fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.

-

Mineralization Assay (Alizarin Red S Staining): After a longer induction period (e.g., 14-21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.

-

Quantification: The stained minerals can be destained, and the absorbance of the resulting solution can be measured to quantify the extent of mineralization.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the protein expression levels of key components of the HIF-1α and NF-κB signaling pathways.

-

Cell Treatment and Lysis: Treat cells (e.g., MC3T3-E1) with this compound for a specified period. For HIF-1α studies, cells are often subjected to hypoxic conditions. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., HIF-1α, p65, IκBα, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects, particularly in the context of osteoporosis, by modulating specific signaling pathways.

Inhibition of the HIF-1α Signaling Pathway

Under hypoxic conditions, which can be present in the bone microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes that can negatively impact bone formation. This compound has been found to inhibit the expression of the HIF-1α gene and protein. This action helps to promote osteoblast differentiation and enhance the expression of collagen type I alpha 1 (COL1A1), a key component of the bone matrix.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 2''-O-Rhamnosylicariside II

For Immediate Release

Shanghai, China – December 6, 2025 – A comprehensive technical guide detailing the biosynthetic pathway of 2''-O-Rhamnosylicariside II, a significant flavonoid glycoside with potential therapeutic applications, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic steps, precursor molecules, and regulatory mechanisms involved in the synthesis of this complex natural product.

This compound is a characteristic flavonoid found in plants of the Epimedium genus, which have a long history of use in traditional medicine. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavonoid aglycone core. Subsequent glycosylation steps, catalyzed by specific UDP-glycosyltransferases (UGTs), are responsible for the attachment of sugar moieties, which are critical for the compound's stability, solubility, and bioactivity.

The final and defining step in the formation of this compound is the rhamnosylation of its immediate precursor, Icariside II (also known as baohuoside I). This reaction involves the transfer of a rhamnose sugar molecule from a UDP-L-rhamnose donor to the 2''-hydroxyl group of the glucose moiety already present on Icariside II. This specific glycosylation is catalyzed by a putative UDP-glycosyltransferase, likely a rhamnosyltransferase, that recognizes the flavonoid-3-O-glucoside structure of Icariside II.

The essential sugar donor, UDP-L-rhamnose, is itself synthesized from UDP-D-glucose through a series of enzymatic reactions. This precursor pathway is a critical upstream component of the overall biosynthesis.

Quantitative Data Summary

While specific kinetic data for the final rhamnosylation step in Epimedium is not yet fully elucidated, representative kinetic parameters for plant flavonoid rhamnosyltransferases acting on similar substrates provide valuable insights.

| Enzyme Type | Substrate | Km (µM) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temperature (°C) |

| Flavonoid 3-O-glucoside rhamnosyltransferase (Representative) | Flavonoid-3-O-glucoside | 50 - 200 | 1 - 10 | 7.0 - 8.0 | 30 - 40 |

| Flavonoid 7-O-glucoside 2''-O-rhamnosyltransferase (Citrus) | Naringenin-7-O-glucoside (Prunin) | 2.4 | 0.6 (pmol/min/mg) | ~7.5 | ~30 |

| UDP-rhamnose Synthase | UDP-glucose | 15 - 50 | 5 - 20 | 7.5 - 8.5 | 30 - 37 |

Experimental Protocols

1. In Vitro Assay for Rhamnosyltransferase Activity

This protocol is designed to determine the activity of a putative icariside II 2''-O-rhamnosyltransferase.

-

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

10 µg of purified recombinant rhamnosyltransferase

-

200 µM Icariside II (substrate)

-

1 mM UDP-L-rhamnose (sugar donor)

-

-

Procedure:

-

Combine all components in a microcentrifuge tube.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

-

2. Expression and Purification of Recombinant Glycosyltransferases

This protocol outlines the general steps for producing the enzymes involved in the biosynthetic pathway for in vitro studies.

-

Cloning and Expression:

-

Synthesize the codon-optimized gene encoding the target glycosyltransferase.

-

Clone the gene into an appropriate expression vector (e.g., pET-28a(+) for E. coli) with a purification tag (e.g., His-tag).

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-20°C) for an appropriate duration (e.g., 12-16 hours).

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer.

-

Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).

-

Visualizing the Pathway and Workflow

To further clarify the biosynthetic process and experimental design, the following diagrams have been generated using the Graphviz DOT language.

Biosynthetic pathway of this compound.

Experimental workflow for enzyme characterization.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the biosynthesis of this compound and other related bioactive flavonoid glycosides. The detailed protocols and pathway visualizations are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of plant natural product biosynthesis.

An In-depth Technical Guide to 2''-O-Rhamnosylicariside II (CAS: 135293-13-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Rhamnosylicariside II is a flavonoid glycoside naturally occurring in plants of the Epimedium genus, a staple in Traditional Chinese Medicine.[1][2] This compound has garnered significant scientific interest for its diverse biological activities, including its potential therapeutic applications in osteoporosis, as well as its noted antioxidant, anti-inflammatory, and hepatotoxic properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Chemical and Physical Properties

This compound, a complex flavonoid glycoside, possesses the following chemical and physical characteristics:

| Property | Value |

| CAS Number | 135293-13-9 |

| Molecular Formula | C₃₃H₄₀O₁₄ |

| Molecular Weight | 660.66 g/mol [1] |

| IUPAC Name | 3-[[6-deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one[2] |

| Synonyms | 2"-O-Rhys II[2] |

| Appearance | Light yellow to yellow solid[1] |

| Solubility | Soluble in DMSO[1][2] |

| Storage | 4°C for short-term storage; -20°C to -80°C in solvent for long-term storage[1] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with significant research focused on its impact on bone metabolism, liver cells, and its antioxidant and anti-inflammatory potential.

Effects on Osteoporosis

Recent studies have highlighted the potential of this compound in the treatment of postmenopausal osteoporosis.[1][5] It has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[5][6] This effect is primarily mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[5][6] Under hypoxic conditions, HIF-1α can suppress osteoblast differentiation; by inhibiting HIF-1α, this compound enhances the expression of key osteogenic markers like Collagen Type I Alpha 1 Chain (COL1A1).[5]

| Biological Effect | Concentration | Cell/Animal Model | Outcome |

| Inhibition of osteoclast-like cell formation | 2 µM | Not specified | Potent inhibition without toxic effects[4] |

| Promotion of osteoblast differentiation | Not specified | In vitro | Binds to and inhibits HIF-1α gene and protein expression, enhancing COL1A1 protein expression[5][6] |

| Improvement of bone microstructure | Not specified | In vivo (OVX mouse model) | Reduces bone loss, decreases bone marrow adipose tissue, and enhances bone formation by suppressing HIF-1α protein expression[5][6][7] |

Hepatotoxicity

Conversely, at higher concentrations, this compound has demonstrated hepatotoxic effects.[2] This toxicity is characterized by increased levels of liver enzymes and markers of oxidative stress.[2][5]

| Biological Effect | Concentration | Cell/Animal Model | Outcome |

| Increased liver enzyme and oxidative stress markers | 66 µg/mL | HL-7702 cells | Increased aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH) levels, increased malondialdehyde (MDA), and decreased glutathione (B108866) (GSH)[2][5] |

| Mortality in zebrafish larvae | 100 µM | Zebrafish larvae | 100% mortality[2] |

| Hepatocellular damage in adult zebrafish | 25 µM | Adult zebrafish | Induced hepatocellular vacuolization and degeneration[2] |

Antioxidant and Anti-inflammatory Activity

This compound has also been recognized for its antioxidant and anti-inflammatory properties.[3][4]

| Activity | IC₅₀ Value / Concentration | Assay |

| Antioxidant Activity | 90.5 µM | Not specified[3] |

| Antioxidant Activity | 11.5 µg/mL | Not specified[4] |

| Anti-inflammatory Effects | Not specified | Human Osteoarthritic Chondrocytes |

Signaling Pathways and Mechanisms of Action

The primary elucidated mechanism of action for this compound in promoting bone formation involves the modulation of the HIF-1α signaling pathway. In the context of hepatotoxicity, the mechanism appears to be related to the induction of oxidative stress.

References

- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. LDH cytotoxicity assay [protocols.io]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2''-O-Rhamnosylicariside II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of 2''-O-Rhamnosylicariside II, a flavonoid glycoside found in plants of the Epimedium genus. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's known signaling pathways and experimental workflows.

Overview of Biological Activities

This compound has demonstrated a range of biological effects, with the most prominent being its potential role in mitigating postmenopausal osteoporosis and its noted hepatotoxicity at certain concentrations. It also exhibits anti-inflammatory properties. This guide will delve into the experimental evidence supporting these activities.

Quantitative Data Summary

The biological effects of this compound have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Hepatotoxicity Data

| Cell Line | Concentration (µg/mL) | Parameter | Observed Effect |

| HL-7702 | 66 | Aspartate Aminotransferase (AST) | Significant Increase |

| HL-7702 | 66 | Lactate Dehydrogenase (LDH) | Significant Increase |

| HL-7702 | 66 | Glutathione (GSH) | Significant Decrease |

| HL-7702 | 66 | Malondialdehyde (MDA) | Significant Increase |

| HepG2 | 66 | Aspartate Aminotransferase (AST) | Significant Increase |

| HepG2 | 66 | Lactate Dehydrogenase (LDH) | Significant Increase |

| HepG2 | 66 | Glutathione (GSH) | Significant Decrease |

| HepG2 | 66 | Malondialdehyde (MDA) | Significant Increase |

Table 2: Anti-Osteoporosis Activity

| Model System | Treatment | Key Finding |

| Ovariectomized (OVX) Mice | 15 mg/kg & 30 mg/kg | Dose-dependent reduction in bone marrow adipose tissue and increase in subchondral bone trabeculae.[1] |

| MC3T3-E1 Cells (hypoxia) | Various concentrations | Promotion of osteoblast differentiation and inhibition of HIF-1α gene and protein expression.[2][3] |

Table 3: Anti-Inflammatory Effects in Human Osteoarthritic Chondrocytes

| Concentration | Anabolic Effect (Glycosaminoglycan Production) |

| 1 µM | 102.1 ± 6.6 (% of control) |

| 10 µM | 105.5 ± 4.7 (% of control) |

| 25 µM | 91.8 ± 3.2 (% of control) |

| 50 µM | 102.9 ± 2.1 (% of control) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments investigating the biological activity of this compound.

In Vitro Cytotoxicity Assay

This protocol is based on studies assessing the hepatotoxicity of this compound in human liver cell lines.[4][5]

Objective: To determine the cytotoxic effects of this compound on human normal liver cells (HL-7702) and human hepatoma cells (HepG2).

Materials:

-

This compound

-

HL-7702 and HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay kits for AST, LDH, GSH, and MDA

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Culture: Culture HL-7702 and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 3, 7.5, and 66 µg/mL), ensuring the final DMSO concentration does not exceed 0.5%.

-

Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control group (medium with DMSO) and a blank control group (medium only).

-

Incubation: Incubate the plates for 24 hours.

-

Biochemical Analysis: After incubation, collect the cell culture supernatant and cell lysates.

-

AST and LDH Measurement: Measure the activity of AST and LDH in the culture supernatant using commercially available assay kits as per the manufacturer's instructions.

-

GSH and MDA Measurement: Measure the levels of GSH and MDA in the cell lysates using commercially available assay kits as per the manufacturer's instructions.

-

Data Analysis: Analyze the data and express the results as mean ± standard deviation. Statistical significance is determined using appropriate tests (e.g., ANOVA).

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol is designed to evaluate the in vivo anti-osteoporotic effects of this compound.[1]

Objective: To assess the ability of this compound to prevent bone loss in a mouse model of postmenopausal osteoporosis.

Materials:

-

Female C57BL/6 mice (4 weeks old)

-

This compound

-

Physiological saline

-

Polyethylene-hydrogenated castor oil

-

DMSO

-

Anesthetic agent

-

Micro-CT scanner

-

Histology equipment and reagents (formalin, hematoxylin, eosin)

-

Immunohistochemistry reagents (primary antibody against HIF-1α)

Procedure:

-

Acclimatization: Acclimatize the mice for one week.

-

Surgical Procedure: Randomly divide the mice into four groups: Sham, OVX, OVX + 15 mg/kg this compound, and OVX + 30 mg/kg this compound.

-

OVX Groups: Anesthetize the mice and perform bilateral ovariectomy.

-

Sham Group: Anesthetize the mice and expose the ovaries, but do not remove them.

-

-

Recovery: Allow the mice to recover for one week after surgery.

-

Drug Administration:

-

Prepare the this compound solution in physiological saline containing 15% polyethylene-hydrogenated castor oil and 6% DMSO.

-

Administer the respective treatments (vehicle or this compound) to the mice via oral gavage every other day for two months.

-

-

Euthanasia and Sample Collection: At the end of the treatment period, euthanize the mice and collect the femurs.

-

Micro-CT Analysis: Analyze the femurs using a micro-CT scanner to evaluate bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).

-

Histological Analysis: Fix the femurs in 10% formalin, decalcify, and embed in paraffin. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to visualize bone marrow adipose tissue and trabecular structure.

-

Immunohistochemistry: Perform immunohistochemical staining on the femoral sections using an antibody against HIF-1α to assess its protein expression levels.

-

Data Analysis: Quantify the micro-CT parameters, histological features, and immunohistochemical staining. Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes provides a clearer understanding of the research. The following diagrams were generated using Graphviz (DOT language).

Caption: A generalized workflow for investigating the biological activity of this compound.

Caption: Proposed mechanism of this compound in the HIF-1α signaling pathway in osteoporosis.

Caption: General anti-inflammatory mechanism potentially involving the NF-κB pathway.

Conclusion

This compound is a flavonoid glycoside with multifaceted biological activities. Its potential to promote bone formation by inhibiting the HIF-1α pathway makes it a promising candidate for further research in the context of osteoporosis.[1][2][3] Concurrently, its demonstrated hepatotoxicity at higher concentrations underscores the importance of careful dose-response studies in any future therapeutic development.[4][5] The anti-inflammatory effects observed in chondrocytes suggest a broader therapeutic potential that warrants further investigation.[6][7] This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.

References

- 1. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of 2″- O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of Inflammatory Response in Human Osteoarthritic Chondrocytes by Novel Herbal Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of 2''-O-Rhamnosylicariside II

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Rhamnosylicariside II, a flavonoid glycoside primarily isolated from plants of the Epimedium genus, is emerging as a compound of significant interest in pharmacological research. Initially recognized for its potential benefits in treating postmenopausal osteoporosis, recent studies have elucidated a core mechanism of action centered on the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This targeted activity promotes osteoblast differentiation and enhances bone formation, offering a promising therapeutic avenue for bone loss disorders.[1][2] Concurrently, investigations into its safety profile have revealed potential hepatotoxic effects at higher concentrations, a critical consideration for future drug development. This document provides a comprehensive technical overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate advanced research and development.

Core Mechanism of Action: Anti-Osteoporotic Effects

The primary therapeutic potential of this compound lies in its ability to mitigate bone loss, particularly in the context of postmenopausal osteoporosis.[3][4][5] The central mechanism is the targeted inhibition of HIF-1α, a key transcription factor that is stabilized under hypoxic conditions characteristic of the bone microenvironment in osteoporosis and which can suppress osteoblast differentiation.[1][2]

By inhibiting HIF-1α gene and protein expression, this compound effectively promotes the differentiation of osteoblasts and enhances the expression of crucial bone matrix proteins, such as Collagen Type I Alpha 1 Chain (COL1A1).[1][2] In vivo studies using ovariectomized (OVX) mouse models of postmenopausal osteoporosis have corroborated these findings, demonstrating that treatment improves bone microstructure, enhances bone formation, and reduces bone marrow adipose tissue.[1][2][6]

Signaling Pathway in Osteoblast Differentiation

The mechanism involves the direct or indirect suppression of HIF-1α, which in turn alleviates the inhibition of osteoblast differentiation. This allows for the upregulation of key osteogenic markers and the formation of bone matrix.

Quantitative Data Summary

The biological activity of this compound has been quantified across several key studies. The data below summarizes its efficacy in osteoporosis models and its cytotoxic and antioxidant properties.

Table 1: In Vivo Efficacy in OVX Mouse Model of Osteoporosis

| Parameter | Control Group (OVX) | This compound Treated | p-value | Reference |

| Weight Gain | Baseline | Significantly Lowered | < 0.01 | [1] |

| Bone Marrow Adipose Tissues (Count/Area) | Baseline | Significantly Reduced | < 0.01 | [1] |

| Subchondral Bone Area (%) | Baseline | Significantly Increased | < 0.001 | [1] |

| Osteocalcin (OCN) Protein Expression | Baseline | Significantly Increased | < 0.05 | [1] |

Table 2: In Vitro Activity and Cytotoxicity

| Parameter | Cell Line | Concentration | Effect | Reference |

| Hepatotoxicity (AST Levels) | HL-7702 | High Concentration | Significantly Increased | [7] |

| Hepatotoxicity (LDH Levels) | HL-7702 | High Concentration | Significantly Increased | [7] |

| Mitochondrial Membrane Potential (MMP) | HL-7702 | Not Specified | No Significant Decrease | |

| Antioxidant Activity (IC50) | N/A | 90.5 µM | Potent Activity | [3] |

| Zebrafish Larvae Mortality | N/A | 100 µM | 100% Mortality | [7] |

| Zebrafish Adult Hepatotoxicity | N/A | 25 µM | Hepatocellular Vacuolization | [7] |

Detailed Experimental Protocols

This section provides the methodologies for key experiments cited in the literature, enabling replication and further investigation.

In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis

-

Objective: To evaluate the in vivo efficacy of this compound on bone loss.

-

Animal Model: Female mice subjected to bilateral ovariectomy to induce an estrogen-deficient state mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.

-

Treatment Protocol: Following a recovery period, OVX mice are treated with this compound (dosage and administration route to be specified based on the full-text article) for a predetermined period (e.g., 8-12 weeks).

-

Analysis:

-

Micro-Computed Tomography (Micro-CT): Femurs are harvested to analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histology: Femurs are sectioned and stained with Hematoxylin and Eosin (H&E) to visualize and quantify bone marrow adipose tissue.

-

Immunohistochemistry (IHC): Bone sections are stained for osteogenic markers like Osteocalcin (OCN) to assess the level of bone formation.

-

-

Workflow Diagram:

In Vitro Osteoblast Differentiation and HIF-1α Inhibition Assay

-

Objective: To determine the effect of this compound on osteoblast differentiation and HIF-1α expression under hypoxic conditions.

-

Cell Line: MC3T3-E1, a pre-osteoblastic mouse cell line.

-

Protocol:

-

Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Hypoxia Induction: Cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24-48 hours to stabilize HIF-1α. A parallel normoxic control is maintained.

-

Treatment: Cells under hypoxic conditions are treated with various concentrations of this compound (e.g., 1, 5, 10 µM).

-

Alkaline Phosphatase (ALP) Staining: After a set period (e.g., 7 days), cells are fixed and stained for ALP, an early marker of osteoblast differentiation. The stained area is quantified.

-

Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of HIF-1α and COL1A1. β-actin is used as a loading control.

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted to quantify the gene expression (mRNA) levels of Hif1a.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against HIF-1α, followed by a fluorescent secondary antibody, to visualize HIF-1α protein expression and localization.

-

In Vitro Hepatotoxicity Assay

-

Objective: To assess the potential cytotoxic effects of this compound on liver cells.

-

Cell Line: HL-7702, a human normal liver cell line.

-

Protocol:

-

Cell Seeding: HL-7702 cells are seeded into 96-well or 12-well plates at a density of 5 x 10⁴ cells/mL.

-

Treatment: Cells are exposed to various concentrations of this compound for 24-48 hours.

-

AST/LDH Measurement: The cell culture supernatant is collected. Commercially available colorimetric assay kits are used to measure the activity of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH) released from damaged cells.

-

Oxidative Stress Markers: Cell lysates are analyzed for levels of malondialdehyde (MDA) as a marker of lipid peroxidation and glutathione (B108866) (GSH) as a key antioxidant.

-

Other Potential Biological Activities

While the primary focus has been on osteoporosis, network pharmacology analyses and studies on related flavonoid glycosides suggest that this compound may interact with a broader range of biological pathways. These include the MAPK and NF-κB signaling pathways, which are crucial in inflammation and cell survival.[8] These potential interactions warrant further investigation to fully understand the compound's pharmacological profile.

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic agent for osteoporosis, with a well-defined mechanism of action centered on the inhibition of HIF-1α. The available quantitative data from both in vitro and in vivo models supports its efficacy in promoting bone formation. However, the signals of hepatotoxicity at higher concentrations necessitate a careful therapeutic window assessment.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance efficacy and reduce toxicity.

-

Long-term Safety Studies: Evaluating the chronic effects of administration in relevant animal models.

-

Elucidation of Upstream Regulators: Identifying the direct molecular target that leads to the downregulation of HIF-1α.

By addressing these areas, the full therapeutic potential of this compound can be unlocked for clinical applications in bone health and potentially other areas.

References

- 1. Frontiers | The chemicalome profiling of Zishen Yuzhen Pill in vivo and its promoting effect on osteogenic differentiation of MC3T3-E1 cells [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceuticals | Free Full-Text | The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study | Notes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rd stimulates the differentiation and mineralization of osteoblastic MC3T3-E1 cells by activating AMP-activated protein kinase via the BMP-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Comprehensive review of the traditional uses and the potential benefits of epimedium folium [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Epimedii Herba: An ancient Chinese herbal medicine in the prevention and treatment of rheumatoid arthritis [frontiersin.org]

In-Depth Technical Guide to the Pharmacological Properties of 2''-O-Rhamnosylicariside II

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Rhamnosylicariside II is a flavonoid glycoside found in plants of the Epimedium genus, which has a long history of use in traditional medicine. This technical guide provides a comprehensive overview of its pharmacological properties, with a focus on its role as a prodrug and the activities of its primary metabolite, Icariside II. This document synthesizes current research findings on its anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring flavonoid glycoside.[1] Structurally, it consists of the flavonoid Icariside II linked to a rhamnose sugar moiety. This glycosylation enhances its solubility and bioavailability.[1] Emerging research indicates that this compound itself possesses some biological activities, notably antioxidant and anti-osteoporotic effects. However, its primary pharmacological significance lies in its role as a prodrug that is metabolized in vivo to the more biologically active aglycone, Icariside II. This guide will explore the known properties of this compound and delve into the extensive pharmacological activities of its metabolite, Icariside II.

Pharmacokinetics and Metabolism

In vivo studies have demonstrated that this compound undergoes metabolic conversion to Icariside II. This biotransformation is a critical determinant of its overall pharmacological profile, as Icariside II generally exhibits more potent biological activity.

Metabolic Pathway of this compound

References

Unveiling the Therapeutic Potential of 2''-O-Rhamnosylicariside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Rhamnosylicariside II, a flavonoid glycoside found in plants such as Epimedium brevicornu Maxim, is emerging as a compound of significant interest in the field of metabolic and degenerative diseases, particularly postmenopausal osteoporosis.[1] As a metabolite of more complex flavonoids like Icariin, it exhibits distinct physiological effects that warrant detailed investigation for its therapeutic potential. This technical guide provides a comprehensive overview of the known physiological effects of this compound, with a focus on its mechanism of action, supported by quantitative experimental data and detailed methodologies.

Physiological Effects on Bone Metabolism

The primary documented physiological effect of this compound is its potent activity in modulating bone remodeling, suggesting its utility as a potential agent for the treatment of osteoporosis.[1] Experimental evidence from both in vitro and in vivo studies indicates that this compound can concurrently stimulate bone formation and inhibit bone resorption.

In Vitro Effects on Osteoblast Differentiation and Function

In vitro studies using pre-osteoblastic MC3T3-E1 cells have demonstrated the capacity of this compound to promote osteoblast differentiation and function, key processes in bone formation.

Table 1: In Vitro Effects of this compound on Osteoblast Differentiation Markers

| Parameter | Treatment Group | Result | Fold Change vs. Control | p-value |

| Alkaline Phosphatase (ALP) Activity | Control | - | - | - |

| This compound | Increased ALP staining | Significant Increase | <0.05 | |

| Collagen Type I Alpha 1 (COL1A1) Protein Expression | Control | Baseline | 1.0 | - |

| This compound | Upregulated | ~1.8 | <0.05 | |

| HIF-1α Gene Expression (under hypoxia) | Hypoxia Control | Baseline | 1.0 | - |

| This compound (25 µM) | Downregulated | ~0.6 | <0.01 | |

| This compound (50 µM) | Downregulated | ~0.4 | <0.001 | |

| HIF-1α Protein Expression | Control | Baseline | 1.0 | - |

| This compound | Downregulated | ~0.4 | <0.05 |

Data synthesized from a study by Dong et al. (2024).[2]

In Vivo Anti-Osteoporotic Effects

The anti-osteoporotic effects of this compound have been validated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.

Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Mice

| Parameter | Sham Group | OVX Group | OVX + this compound (15 mg/kg) | OVX + this compound (30 mg/kg) |

| Bone Mineral Density (BMD) (g/cm³) | Normal | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |

| Bone Volume/Total Volume (BV/TV) (%) | Normal | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |

| Trabecular Number (Tb.N) (1/mm) | Normal | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |

| Trabecular Separation (Tb.Sp) (mm) | Normal | Significantly Increased | Decreased vs. OVX | Significantly Decreased vs. OVX |

| Osteocalcin (OCN) Positive Cells (Bone Formation Marker) | High | Significantly Decreased | Increased vs. OVX | Significantly Increased vs. OVX |

| TRAP Positive Osteoclasts (Bone Resorption Marker) | Low | Significantly Increased | Significantly Decreased vs. OVX | Significantly Decreased vs. OVX |

| HIF-1α Positive Cells | Low | Significantly Increased | Decreased vs. OVX | Significantly Decreased vs. OVX |

Quantitative trends are based on graphical data from a study by Dong et al. (2024).[1][2][3]

Mechanism of Action: Targeting the HIF-1α Signaling Pathway

The anti-osteoporotic effects of this compound are primarily mediated through the inhibition of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway.[2] Under hypoxic conditions, which can be present in the bone microenvironment and contribute to osteoporosis, HIF-1α is stabilized and promotes downstream gene expression that can impair osteoblast differentiation.[2] this compound has been shown to directly bind to the HIF-1α protein, leading to its downregulation.[2] This inhibition of HIF-1α relieves its suppressive effects on osteogenesis, thereby promoting the expression of key osteogenic markers like COL1A1.[2]

Caption: HIF-1α signaling in osteoporosis and its inhibition by this compound.

Cytotoxicity Profile

Understanding the safety profile of a potential therapeutic agent is crucial. Studies on the cytotoxicity of this compound have been conducted on human normal liver cells (HL-7702) and human hepatoma cells (HepG2).

Table 3: Cytotoxicity of this compound

| Cell Line | Concentration | Effect on Cytotoxicity Indices (ALT, AST, LDH, SOD, GSH, MDA, ROS, MMP) |

| HL-7702 | Low to moderate concentrations | Minimal cytotoxic effects |

| High concentration (66 µg/mL) | Increased extracellular AST and LDH; decreased intracellular GSH; increased MDA and ROS | |

| HepG2 | Low to moderate concentrations | Minimal cytotoxic effects |

| High concentration (66 µg/mL) | Increased extracellular AST and LDH; decreased intracellular GSH; increased MDA and ROS |

Data from a study by Zhang et al. (2019).[4][5]

These findings suggest that this compound exhibits a dose-dependent cytotoxic effect at high concentrations, primarily through mechanisms involving oxidative stress.[5]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

In Vitro Osteoblast Differentiation Assay

-

Cell Culture: Mouse pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Induction of Differentiation: To induce osteogenic differentiation, the culture medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

-

Alkaline Phosphatase (ALP) Staining: After a specified incubation period (e.g., 7 days), cells are fixed with 4% paraformaldehyde and stained using an ALP staining kit according to the manufacturer's instructions. The stained area is quantified using image analysis software.

-

Western Blot Analysis: After treatment, total protein is extracted from the cells. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against COL1A1, HIF-1α, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system and quantified by densitometry.

Ovariectomized (OVX) Mouse Model of Osteoporosis

-

Animals: Female C57BL/6J mice (e.g., 8-10 weeks old) are used.

-

Surgical Procedure: Mice are anesthetized, and bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.

-

Treatment: After a recovery period (e.g., 2 weeks) to allow for bone loss to occur, mice are orally administered with this compound (e.g., 15 and 30 mg/kg/day) or vehicle for a specified duration (e.g., 8 weeks).

-

Micro-CT Analysis: After the treatment period, femurs are harvested, fixed, and scanned using a high-resolution micro-computed tomography (micro-CT) system to analyze bone microarchitecture parameters (BMD, BV/TV, Tb.N, Tb.Sp).

-

Histological Analysis: Femurs are decalcified, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Tartrate-Resistant Acid Phosphatase (TRAP) to identify and quantify osteoclasts.

-

Immunohistochemistry: Sections are incubated with primary antibodies against Osteocalcin (OCN) and HIF-1α to assess the expression and localization of these proteins in the bone tissue.

Caption: Workflow for evaluating the in vivo anti-osteoporotic effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption, mediated through the targeted inhibition of the HIF-1α signaling pathway, presents a promising avenue for the development of novel anti-osteoporotic drugs. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development in this area.

Future investigations should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Long-term safety and toxicology studies to fully characterize its risk profile.

-

Exploration of its efficacy in other bone-related disorders.

-

Further elucidation of the downstream targets of the HIF-1α pathway that are modulated by this compound in bone cells.

The continued exploration of this compound holds the promise of delivering a new and effective therapeutic option for patients suffering from osteoporosis and other debilitating bone diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of 2″- O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Hepatotoxicity of 2''-O-Rhamnosylicariside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Rhamnosylicariside II is a flavonoid glycoside found in plants of the Epimedium genus, which are commonly used in traditional medicine. Despite its potential therapeutic applications, recent studies have raised concerns about its hepatotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the hepatotoxicity of this compound, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Hepatotoxicity Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the hepatotoxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Liver Cell Lines [1]

| Cell Line | Concentration (µg/mL) | Endpoint | Result |

| HL-7702 | 66 | Aspartate Aminotransferase (AST) | Significant Increase (p < 0.005) |

| HL-7702 | 66 | Lactate (B86563) Dehydrogenase (LDH) | Significant Increase (p < 0.005) |

| HL-7702 | 66 | Glutathione (B108866) (GSH) | Significant Decrease (p < 0.005) |

| HL-7702 | 66 | Malondialdehyde (MDA) | Significant Increase (p < 0.005) |

| HL-7702 | 3, 7.5, 66 | Reactive Oxygen Species (ROS) | Significant Increase at all concentrations |

| HepG2 | 66 | Aspartate Aminotransferase (AST) | Significant Increase (p < 0.005) |

| HepG2 | 66 | Lactate Dehydrogenase (LDH) | Significant Increase (p < 0.005) |

| HepG2 | 66 | Glutathione (GSH) | Significant Decrease (p < 0.005) |

| HepG2 | 66 | Malondialdehyde (MDA) | Significant Increase (p < 0.005) |

Table 2: In Vivo Toxicity of this compound in Zebrafish [2]

| Zebrafish Model | Concentration (µM) | Duration | Endpoint | Result |

| Larvae | 100 | 24 hours | Mortality | 100% |

| Adult | 25 | 15 days | Histopathology | Severe hepatocellular vacuolization and degeneration |

Experimental Protocols

In Vitro Hepatotoxicity Assessment in HL-7702 and HepG2 Cells[1]

-

Cell Culture: Human normal liver cells (HL-7702) and human hepatoma cells (HepG2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound (3, 7.5, and 66 µg/mL) and incubated for another 24 hours.

-

Biochemical Assays:

-

ALT, AST, and LDH: The activities of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) in the culture medium were measured using an automatic biochemical analyzer.

-

SOD, GSH, and MDA: The intracellular activities of superoxide (B77818) dismutase (SOD), glutathione (GSH), and the level of malondialdehyde (MDA) were determined using commercially available assay kits.

-

ROS: The level of intracellular reactive oxygen species (ROS) was measured using the fluorescent probe DCFH-DA.

-

MMP: The mitochondrial membrane potential (MMP) was assessed using the fluorescent probe JC-1.

-

In Vivo Hepatotoxicity Assessment in Zebrafish[2]

-

Zebrafish Maintenance: Zebrafish were maintained in a recirculating aquaculture system with controlled temperature, pH, and photoperiod.

-

Larval Toxicity Assay: Zebrafish embryos were placed in 6-well plates and exposed to 100 µM this compound. Mortality was recorded at 24 hours post-fertilization.

-

Adult Toxicity Assay: Adult zebrafish were exposed to 25 µM this compound for 15 consecutive days.

-

Histopathological Analysis: After the exposure period, the livers of adult zebrafish were dissected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

Signaling Pathways and Mechanisms of Hepatotoxicity

The precise molecular mechanisms underlying the hepatotoxicity of this compound are still under investigation. However, current evidence points towards the induction of oxidative stress and direct cellular damage. Furthermore, studies on the related compound, icariside II, suggest potential involvement of inflammatory and apoptotic pathways.

Oxidative Stress-Mediated Hepatotoxicity

In vitro studies have demonstrated that this compound can induce a state of oxidative stress in liver cells. This is characterized by an increase in ROS and the lipid peroxidation product MDA, along with a depletion of the endogenous antioxidant GSH[1].

Experimental Workflow for In Vitro Hepatotoxicity Assessment

The following diagram illustrates the typical workflow for assessing the hepatotoxicity of this compound in liver cell lines.

Potential Involvement of Inflammatory Pathways

While not directly demonstrated for this compound, research on its structural analog, icariside II, has shown that it can enhance the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation and pyroptosis. This suggests a potential mechanism for idiosyncratic drug-induced liver injury.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 2''-O-Rhamnosylicariside II from Epimedium brevicornu

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Rhamnosylicariside II is a flavonoid glycoside found in Epimedium brevicornu, a plant with a long history of use in traditional medicine.[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of postmenopausal osteoporosis.[2] Furthermore, emerging research suggests its involvement in other cellular processes, highlighting the need for robust methods for its isolation and detailed protocols for studying its biological activities.

This document provides a comprehensive guide for the isolation of this compound from Epimedium brevicornu and detailed protocols for investigating its effects on key signaling pathways.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily in the context of bone metabolism. Its mechanism of action involves the modulation of key signaling pathways implicated in cell survival, proliferation, and differentiation.

Anti-Osteoporotic Effects:

Research has shown that this compound can ameliorate osteoporosis. It promotes osteoblast differentiation and bone formation. A key mechanism underlying this effect is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). By binding to and inhibiting HIF-1α, this compound enhances the expression of COL1A1, a crucial protein for bone matrix formation. In vivo studies have confirmed its ability to improve bone microstructure and reduce bone loss in animal models of osteoporosis.

Modulation of the PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and metabolism. Aberrant PI3K/Akt signaling is implicated in various diseases, including cancer. This compound has been shown to influence this pathway, although the precise molecular interactions are still under investigation. Its ability to modulate PI3K/Akt signaling suggests its potential as a therapeutic agent in diseases characterized by dysregulation of this pathway.

Other Potential Activities:

At high concentrations (66 µg/mL), this compound has been observed to exhibit hepatotoxic effects in vitro, leading to increased levels of aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH). This highlights the importance of dose-dependent studies for its therapeutic development.

Data Presentation

Table 1: Quantitative Data on the Biological Activity of this compound